molecular formula C6H9BClNO3 B6338908 2-Methoxypyridine-6-boronic acid hydrochloride CAS No. 1632370-89-8

2-Methoxypyridine-6-boronic acid hydrochloride

Cat. No.: B6338908
CAS No.: 1632370-89-8
M. Wt: 189.41 g/mol
InChI Key: XBFJPIZCCLHLHV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be utilized in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Methoxypyridine-6-boronic acid hydrochloride likely undergoes transmetalation, a process where it transfers its boronic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, enabling the coupling of chemically differentiated fragments .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyridine-6-boronic acid hydrochloride primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

(6-methoxypyridin-2-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c1-11-6-4-2-3-5(8-6)7(9)10;/h2-4,9-10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFJPIZCCLHLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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